molecular formula C20H13Br B110492 9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene CAS No. 15364-55-3

9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene

Cat. No.: B110492
CAS No.: 15364-55-3
M. Wt: 333.2 g/mol
InChI Key: HSROKCVTEYMWHO-UHFFFAOYSA-N
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Description

9,10(1’,2’)-Benzenoanthracene, 9-bromo-9,10-dihydro- is a brominated derivative of anthracene. Anthracene is a well-known aromatic hydrocarbon with wide applications in organic optoelectronics and pharmaceutical sciences. The brominated derivative introduces unique properties that make it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10(1’,2’)-Benzenoanthracene, 9-bromo-9,10-dihydro- typically involves the bromination of 9,10-dihydroanthracene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

9,10(1’,2’)-Benzenoanthracene, 9-bromo-9,10-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Properties

IUPAC Name

1-bromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSROKCVTEYMWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165385
Record name 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15364-55-3
Record name 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What unique information can be gleaned from studying the nuclear spin relaxation of 9-Bromotriptycene?

A1: Analyzing the nuclear spin relaxation rates of 9-Bromotriptycene, specifically focusing on the Scalar relaxation of the second kind (SC2) mechanism, offers valuable insights into the dynamics of molecular movements. [] Researchers successfully isolated the longitudinal SC2 relaxation rates of the carbon atom bonded to bromine in both ⁷⁹Br and ⁸¹Br isotopomers of the molecule. [] This data facilitated the experimental determination of elusive parameters such as bromine-carbon spin-spin coupling constants and relaxation rates of quadrupole bromine nuclei. [] Furthermore, by analyzing the dipolar relaxation of protonated carbons, researchers determined the rotational diffusion parameters that define the reorientation of C-Br vectors within the molecule. [] These parameters are crucial for interpreting the observed bromine relaxation rates. []

Q2: How does 9-Bromotriptycene behave in photostimulated reactions with nucleophiles?

A2: 9-Bromotriptycene undergoes nucleophilic substitution via an SRN1 mechanism at the bridgehead position when exposed to light and nucleophiles. [] Studies comparing the reactivity of 1-haloadamantane and 9-Bromotriptycene with various nucleophiles revealed a consistent trend in the nucleofugality of halogens: I > Br > Cl. [] This suggests that the leaving group ability of the halogen atom significantly influences the reaction rate. []

Q3: How do theoretical calculations, incorporating relativistic effects, contribute to our understanding of 9-Bromotriptycene?

A3: Theoretical calculations, particularly those accounting for relativistic effects, have been instrumental in predicting key parameters of 9-Bromotriptycene. [] These calculations provided insights into the indirect ¹J(¹³C, ⁷⁹Br) coupling constants, magnetic shielding of carbon nuclei, and quadrupole coupling constants of bromine atoms within the molecule. [] Comparing these theoretical predictions with experimentally determined values offered valuable insight into the accuracy of different computational methods and highlighted potential discrepancies. [] Further investigation into these discrepancies can refine our understanding of the electronic structure and properties of 9-Bromotriptycene. []

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